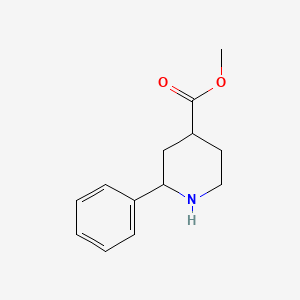

Methyl 2-phenylpiperidine-4-carboxylate

Overview

Description

“Methyl 2-phenylpiperidine-4-carboxylate” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

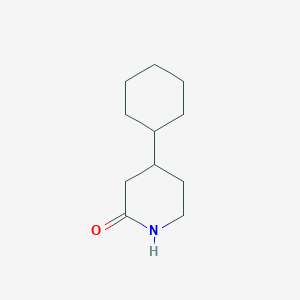

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications

Pethidine and Related Analgesics

Pethidine, known as meperidine in North America, is a well-known synthetic analgesic introduced in the late 1930s. It is part of the 4-phenylpiperidine derivatives and was originally examined as a potential spasmolytic due to its chemical relation to atropine. Pethidine, with proprietary names including Demerol, Dolantin, and Dolosal, has maintained its popularity in pain relief despite the introduction of other synthetic analgesics. Its history highlights the significance of 4-phenylpiperidine derivatives in medicinal chemistry and analgesic drug development (Casy & Parfitt, 1986).

Sigma Receptor Ligands and Biological Profile

New substituted 1-phenyl-2-cyclopropylmethylamines, which include 4-phenylpiperidin-4-ol derivatives, have been studied for their biological profile. These compounds have shown high affinity for sigma receptor subtypes, with specific compounds demonstrating high affinity and selectivity for sigma1 sites. These studies offer insights into the potential therapeutic applications of these ligands in modulating neurobiological pathways (Prezzavento et al., 2007).

Chemiluminescence and Analytical Applications

The chemiluminescence properties of certain derivatives, such as 2,4-disubstituted phenyl 10-methyl-10λ4-acridine-9-carboxylate, have been explored. These compounds have been utilized in chemiluminescence assays, demonstrating potential applications in analytical chemistry and diagnostics, especially in the simple detection of molecules like hydrogen peroxide and choline (Nakazono et al., 2019).

Fluorescence and Sensing Applications

The synthesis and characterization of specific derivatives, like methyl 2′-aminobiphenyl-4-carboxylate, highlight their applications as optical sensors. These compounds have been used as chloride sensors, exhibiting changes in emission colorin the presence of chloride ions. The specificity and sensitivity of these sensors underline their potential utility in various fields, including environmental monitoring and analytical chemistry (Das, Mohar, & Bag, 2021).

Catalysis and Chemical Synthesis

Research into the Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, such as methyl 2-phenylpiperidine-4-carboxylate, has led to significant advancements in synthetic chemistry. These studies have facilitated the development of efficient catalytic systems for the formation of C-C bonds, crucial for the synthesis of complex organic molecules (Giri et al., 2007).

Carbon Capture and Environmental Applications

The solubility of CO2 in certain ionic liquids, such as those based on conjugate bases of carboxylic acids, has been extensively studied. These studies are part of the broader research aimed at developing efficient and sustainable methods for CO2 capture and natural gas sweetening, highlighting the potential environmental applications of these compounds (Mattedi et al., 2011).

Mechanism of Action

Target of Action

Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of this compound is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

This compound exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .

Biochemical Pathways

The activation of the μ-opioid receptor by this compound triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of this compound is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .

Result of Action

The result of this compound’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of this compound carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

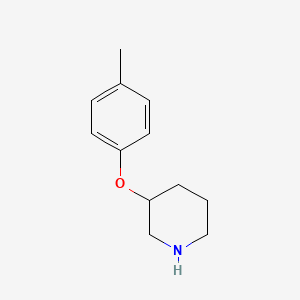

IUPAC Name |

methyl 2-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYDTRNWYSGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)